DL-Ppmp

Beschreibung

Historical Context of DL-Ppmp Investigations

The development of this compound and its analogues stems from the pioneering work on inhibitors of glucosylceramide synthase. An earlier, well-known inhibitor, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP), was designed to mimic the structure of ceramide, the lipid precursor for glucosylceramide (GlcCer). nih.gov This "designer inhibitor" proved effective in lowering GlcCer levels in a variety of cultured cells and animal models. nih.gov

Subsequent research focused on improving the potency and specificity of these inhibitors. This led to the synthesis of this compound, a derivative of 1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (P4), which demonstrated enhanced inhibitory activity against glucosylceramide synthase. semanticscholar.org The D-threo-isomer of PPMP was identified as the biologically active enantiomer, consistent with observations for PDMP and its homologues. semanticscholar.org These improved inhibitors have become invaluable tools for studying the multifaceted functions of glycosphingolipids.

Significance of this compound as a Biological Probe

This compound's primary significance lies in its function as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). This enzyme catalyzes the transfer of glucose to ceramide, which is the first and rate-limiting step in the biosynthesis of most glycosphingolipids. nih.gov By blocking this crucial step, this compound effectively depletes cells of glucosylceramide and its downstream derivatives, which include hundreds of different glycosphingolipid species.

This inhibitory action allows researchers to use this compound as a molecular scalpel to investigate the myriad roles of glycosphingolipids in cellular processes. These lipids are not merely structural components of cell membranes but are also key players in cell-cell recognition, signal transduction, proliferation, and differentiation. The ability to selectively reduce the levels of these molecules with this compound has been instrumental in elucidating their functions.

The inhibition of GCS by this compound can also lead to an accumulation of its substrate, ceramide. Ceramide itself is a bioactive lipid involved in cellular processes such as apoptosis (programmed cell death) and cell cycle arrest. nih.govmdpi.com This dual effect of depleting glycosphingolipids while potentially increasing ceramide levels makes this compound a powerful tool for studying the intricate balance and interplay between these signaling lipids.

Overview of Key Research Domains Employing this compound

The utility of this compound as a biological probe has led to its application across a wide spectrum of research fields, including cancer biology, neuroscience, and the study of lysosomal storage disorders.

Cancer Research: Glycosphingolipids are known to be aberrantly expressed on the surface of cancer cells and are implicated in tumor progression, metastasis, and drug resistance. Researchers have utilized this compound to investigate the role of these lipids in various cancer cell lines. Studies have shown that treatment with this compound can decrease the expression of specific glycosphingolipids, such as the globo-series GSL Gb3, in cancer cells. nih.govresearchgate.net This has opened avenues for exploring GCS inhibition as a potential therapeutic strategy.

Neuroscience: In the nervous system, glycosphingolipids, particularly gangliosides, are highly abundant and play critical roles in neuronal function, development, and signaling. While direct studies using this compound in specific neurodegenerative disease models like Alzheimer's are not extensively detailed in the provided results, the foundational understanding of glycosphingolipid function provided by inhibitors like PDMP has been applied to this field. For instance, the related compound L-PDMP was used to investigate the potential of enhancing endogenous GM1 ganglioside levels in models of Parkinson's disease, although with limited success in promoting dopamine (B1211576) neuron survival. nih.gov

Lysosomal Storage Disorders: Several inherited metabolic disorders, known as lysosomal storage diseases, are characterized by the accumulation of specific lipids due to deficiencies in lysosomal enzymes. Gaucher disease, for example, results from a deficiency in the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide. umich.edu Substrate reduction therapy (SRT), which aims to decrease the production of the accumulating substrate, is a therapeutic strategy for these disorders. Inhibitors of glucosylceramide synthase, like the related compound PDMP, have been investigated as a form of SRT for Gaucher disease. nih.govumich.edu

Detailed Research Findings with this compound

The application of this compound in various experimental settings has yielded specific and quantifiable results, shedding light on its effects on cellular biochemistry and phenotype.

Effects on Glycosphingolipid and Ceramide Levels

Treatment of cells with this compound leads to predictable yet complex alterations in their lipid profiles. As a direct consequence of GCS inhibition, the levels of glucosylceramide and downstream glycosphingolipids are significantly reduced.

For example, in B16 melanoma cells, treatment with 10 µM this compound resulted in a marked decrease in the levels of GlcCer and the ganglioside GM3. researchgate.net Similarly, in the parasite Giardia lamblia, this compound treatment inhibited GlcCer synthesis and led to an increase in cellular ceramide levels. nih.govresearchgate.net

Interestingly, the extent of glycosphingolipid depletion can vary between different cell lines and among different GSL series. A study on a panel of human cancer cell lines found that sublethal concentrations of this compound preferentially and significantly reduced the expression of the globotriaosylceramide (Gb3), while the neolacto and ganglio series were largely unaffected in some cell lines. nih.gov This highlights the cell-type-specific regulation of glycosphingolipid metabolism.

The inhibition of GCS can also lead to an accumulation of its substrate, ceramide. In A549 human lung carcinoma cells, treatment with the related inhibitor DL-PDMP caused an increase in cellular ceramide levels, particularly palmitoyl-ceramide. nih.gov This accumulation of ceramide is often associated with the induction of apoptosis and autophagy. mdpi.comnih.gov

| Cell Line/Organism | This compound Concentration | Effect on Glucosylceramide (GlcCer) | Effect on Other Glycosphingolipids | Effect on Ceramide |

|---|---|---|---|---|

| B16 Melanoma Cells | 10 µM | Significant Decrease | Significant Decrease in GM3 | Not specified |

| Giardia lamblia | 10 µM | Inhibition of Synthesis | Not specified | Increased Levels |

| BG1 Cancer Cells | IC10 | Significant Reduction in LacCer | Significant Reduction in Gb3 and SSEA3 | Not specified |

| A549 Lung Carcinoma (with DL-PDMP) | Not specified | Inhibition of synthesis implied | Not specified | Increased Levels (especially palmitoyl-ceramide) |

Cellular Phenotypes Induced by this compound Treatment

The biochemical changes induced by this compound translate into a variety of observable cellular phenotypes, providing clues to the functions of glycosphingolipids.

One of the significant findings is the impact of GCS inhibition on cell viability and proliferation. In a study of various cancer cell lines, this compound was found to be more cytotoxic than DL-PDMP, substantially decreasing cell viability. researchgate.net The inhibitory concentrations (IC) for cell survival varied between cell lines, indicating differential sensitivity to GCS inhibition.

| Cell Line | Compound | IC50 Concentration (µM) after 48h |

|---|---|---|

| IGROV1 | This compound | ~5 |

| BG1 | This compound | ~10 |

| HT29 | This compound | ~15 |

| T47D | This compound | ~20 |

Furthermore, research has implicated glycosphingolipid metabolism in fundamental cellular processes such as cytokinesis, the final stage of cell division. Inhibition of GCS with this compound has been shown to cause failure of cleavage furrow ingression, leading to the formation of binucleated cells. This suggests that a correct balance of glucosylated and non-glucosylated ceramides (B1148491) is essential for successful cell division.

In the context of cellular signaling, this compound treatment has been shown to affect chemokine receptor-triggered calcium fluxes in B16 cells bearing HIV-1 receptors, highlighting the role of glycosphingolipids in modulating membrane receptor function. researchgate.net

Eigenschaften

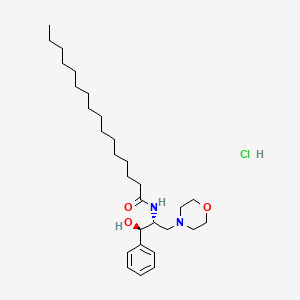

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVAUBQYJOFWFY-ZHESDOBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H51ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Analogue Research of Dl Ppmp

Methodologies for DL-Ppmp Chemical Synthesis

The chemical synthesis of this compound (DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride) is related to the synthetic approaches developed for its analogue, DL-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) nih.gov. These compounds share a core structure featuring a phenyl group, a morpholine (B109124) ring, and a propanol (B110389) backbone, differing primarily in the length of the acyl chain attached to the amino group.

General synthetic strategies for this class of compounds often involve constructing the propanolamine (B44665) core with the desired stereochemistry (threo in this case), followed by acylation of the amino group with the appropriate fatty acid or a reactive derivative (palmitic acid for this compound). The morpholine moiety is typically incorporated during the synthesis of the propanolamine core. While a specific step-by-step protocol for this compound was not detailed in the reviewed literature, the synthesis of analogues based on the PDMP structure involved variations in the acyl chain length and the cyclic amine moiety nih.gov. Chiral synthetic routes have been employed to isolate or synthesize specific stereoisomers, indicating that stereochemical control is a significant aspect of the synthesis of these compounds nih.gov.

DL-threo-PPMP exists as a racemic mixture of the D-threo and L-threo enantiomers caymanchem.comcaymanchem.com. The hydrochloride salt form is commonly studied and characterized caymanchem.comglpbio.comtargetmol.comsigmaaldrich.com.

Development and Characterization of this compound Derivatives and Analogues

Research in the area of this compound has led to the development and investigation of various derivatives and analogues to explore the impact of structural modifications on biological activity. Key analogues include those with variations in the acyl chain length and the cyclic amine group.

A prominent analogue is PDMP, which possesses a decanoyl (C10) chain instead of the palmitoyl (B13399708) (C16) chain found in this compound researchgate.netgoogle.comgoogle.com. Another significant analogue is 1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (PPPP), where the morpholine ring is replaced by a pyrrolidine (B122466) ring nih.govnih.gov. Stereoisomers of DL-threo-PPMP, specifically D-threo-PPMP and L-threo-PPMP, have also been developed and studied to understand the stereochemical requirements for activity caymanchem.comcaymanchem.comnih.gov.

Characterization of these compounds typically involves standard spectroscopic techniques to confirm their chemical structure and purity. While detailed spectroscopic data for this compound across various studies were not compiled in the provided snippets, general methods for characterizing synthesized organic compounds in this field include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and elemental analysis [see previous search results, not explicitly in this set].

Physicochemical properties such as molecular formula (C₂₉H₅₀N₂O₃•HCl) and molecular weight (511.18 or 511.2) for DL-threo-PPMP hydrochloride are well-defined caymanchem.comglpbio.comtargetmol.comsigmaaldrich.com. Solubility data in common laboratory solvents like ethanol, DMSO, and dimethylformamide are also available caymanchem.comglpbio.comtargetmol.com.

Structure-Activity Relationship Studies of this compound Congeners in Biological Systems

Structure-Activity Relationship (SAR) studies involving this compound and its congeners have primarily focused on their ability to inhibit glucosylceramide synthase (GCS) and the downstream effects on sphingolipid metabolism and cellular function.

DL-threo-PPMP is a well-established inhibitor of GCS glpbio.comresearchgate.netnih.govnih.govnih.gov. It exerts its inhibitory effect by interacting with the catalytic site of the enzyme, thereby blocking the transfer of glucose to ceramide nih.gov. This inhibition leads to a decrease in glucosylceramide levels and a concomitant increase in cellular ceramide nih.govmedchemexpress.com.

SAR studies comparing DL-threo-PPMP with its analogue PDMP have revealed the importance of the acyl chain length for GCS inhibitory potency. Increasing the acyl chain length from the decanoyl group in PDMP (C10) to the palmitoyl group in this compound (C16) significantly enhances the efficacy of GCS inhibition nih.gov.

The nature of the cyclic amine moiety also influences activity. Replacing the morpholine ring with a less polar cyclic amine, such as the pyrrolidine ring in PPPP, has been shown to increase the efficacy of the glucosyltransferase inhibitor nih.gov.

Stereochemistry plays a critical role in the biological activity of these compounds. Studies have demonstrated that the D-threo isomer of PPMP is the more active enantiomer responsible for the enzymatic inhibition of GCS caymanchem.comtargetmol.com. The racemic DL-threo mixture exhibits activity due to the presence of the D-threo enantiomer.

Beyond GCS inhibition, these compounds can have complex effects on cellular processes, potentially involving other enzymes in sphingolipid metabolism like ceramide and sphingomyelin (B164518) synthases, ceramidases, and sphingomyelinases nih.gov. Research has also explored the effects of PPMP on sphingolipid synthesis in pathogenic protozoa, such as Giardia lamblia and Plasmodium falciparum, identifying it as an inhibitor of sphingosine (B13886) synthetase in P. falciparum nih.govmedchemexpress.com.

The key structural features influencing the GCS inhibitory activity of this compound congeners include the stereochemistry at the chiral centers (threo configuration, with the D-threo enantiomer being more active), the length of the N-acyl chain (longer chains like palmitoyl enhancing potency), and the nature of the cyclic amine (less polar cyclic amines potentially increasing efficacy) nih.govcaymanchem.comtargetmol.com.

Table 1: Selected this compound Congeners and Related Compounds

| Compound Name | PubChem CID | Key Structural Variation from DL-threo-PPMP |

| DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | 24898512 | - (Parent Compound) |

| DL-threo-1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) | 5377911 | Decanoyl (C10) acyl chain |

| D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | 6450343 | D-threo enantiomer |

| L-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | Not readily available | L-threo enantiomer |

| DL-erythro-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol | Not readily available | erythro stereochemistry |

| 1-phenyl-2-palmitoylamino-3-pyrrolidino-1-propanol (PPPP) | Not readily available | Pyrrolidine instead of morpholine |

Table 2: Glucosylceramide Synthase Inhibition by Selected Compounds

| Compound Name | Acyl Chain Length | Cyclic Amine | Relative GCS Inhibitory Potency (vs. PDMP) |

| DL-threo-PDMP | C10 | Morpholine | Baseline |

| DL-threo-PPMP | C16 | Morpholine | Enhanced efficacy compared to PDMP nih.gov |

| D-threo-PPMP | C16 | Morpholine | Active enantiomer caymanchem.comtargetmol.com |

| L-threo-PPMP | C16 | Morpholine | Less active than D-threo isomer caymanchem.comtargetmol.com |

| PPPP | C16 | Pyrrolidine | Increased efficacy compared to PPMP nih.gov |

The research on this compound and its structural analogues highlights the importance of specific molecular features for potent GCS inhibition and the modulation of sphingolipid metabolism, providing a foundation for understanding their biological effects.

Mechanism of Action and Molecular Interactions of Dl Ppmp

Glucosylceramide Synthase Inhibition by DL-Ppmp

A primary target of this compound is glucosylceramide synthase (GCS), an enzyme crucial for the synthesis of glucosylceramide (GlcCer) from ceramide and UDP-glucose. GlcCer is the precursor for most complex glycosphingolipids. Inhibition of GCS by this compound leads to a decrease in GlcCer levels and a concomitant accumulation of ceramide. nih.govahajournals.org This shift in the balance between ceramide and glucosylceramide is significant because ceramide is a bioactive lipid involved in processes like apoptosis and cell cycle arrest, while glucosylceramide is associated with cell growth and survival. apexbt.comcapes.gov.br

Enzymatic Inhibition Kinetics and Potency Determinations

DL-threo-PPMP has been shown to inhibit the activity of glucosylceramide synthase with reported IC50 values ranging between 2 and 20 µM in different cell types and preparations. apexbt.com For instance, at a concentration of 20 µM, DL-threo-PPMP inhibited GCS activity by 70% in MDCK cell homogenates, 41% in mouse liver microsomes, and 62% in mouse brain homogenates. sapphirebioscience.com These variations in potency can depend on the specific cellular context and the experimental conditions.

Competitive and Non-Competitive Binding Mechanisms

While the precise details of this compound's binding mechanism to GCS can vary depending on the study and context, its structural similarity to ceramide suggests a competitive or mixed-type inhibition. As a ceramide analog, this compound is thought to bind to the active site of GCS, competing with the natural substrate, ceramide. apexbt.comscbt.com Its molecular structure facilitates specific hydrogen bonding and hydrophobic interactions with the enzyme's active site. scbt.com

Substrate Mimicry Principles of this compound

This compound functions as a substrate mimic for glucosylceramide synthase. apexbt.commedchemexpress.com Its structural resemblance to ceramide, the lipid substrate of GCS, allows it to occupy the catalytic site of the enzyme. By mimicking ceramide, this compound effectively blocks the transfer of a glucose molecule from UDP-glucose to ceramide, thereby inhibiting GlcCer synthesis. capes.gov.br This mimicry is key to its inhibitory action against GCS.

Sphingosine (B13886) Synthetase Inhibition by this compound

Research, particularly in the context of Plasmodium falciparum (the malaria parasite), indicates that DL-threo-PPMP can also act as an inhibitor of what is referred to as "sphingosine synthetase". medchemexpress.commedchemexpress.commedchemexpress.com In this organism, DL-threo-PPMP inhibits the activity of this enzyme by mimicking the substrate sphingosine. medchemexpress.commedchemexpress.com This inhibition in P. falciparum leads to a decrease in sphingomyelin (B164518) synthase activity and disrupts the parasite's internal membrane network, ultimately blocking its proliferation. medchemexpress.commedchemexpress.commedchemexpress.com It is important to note that "sphingosine synthetase" in this context likely refers to enzymes involved in the synthesis or utilization of sphingosine within the parasite's unique sphingolipid metabolism, which may differ from mammalian pathways.

Sphingomyelin Synthase Inhibition by this compound

In addition to its effects on GCS, DL-threo-PPMP has been shown to inhibit sphingomyelin synthase (SMS) activity, particularly in the context of Plasmodium falciparum-infected erythrocytes. sapphirebioscience.comcaymanchem.compnas.org Studies have demonstrated that DL-threo-PPMP can inhibit SM synthesis in ring-stage infected erythrocytes. pnas.org This inhibition of SMS contributes to the compound's effects on parasite growth and development. pnas.org

Interaction with Other Sphingolipid Metabolic Enzymes

While the primary targets of this compound are GCS and, in certain organisms like P. falciparum, sphingosine synthetase and sphingomyelin synthase, its impact on sphingolipid metabolism can extend to other enzymes indirectly. By altering the levels of key metabolites like ceramide and glucosylceramide, this compound can influence the flux through downstream and upstream pathways. For example, the accumulation of ceramide due to GCS inhibition can affect other enzymes that utilize ceramide as a substrate or are regulated by ceramide levels. One study also indicated that PPMP can inhibit l-O-acylceramide synthase, a minor ceramide metabolizing enzyme. nih.gov The complex interconnectedness of sphingolipid metabolism means that inhibiting one enzyme can have ripple effects throughout the pathway.

Impact of Dl Ppmp on Cellular Metabolism and Signaling Pathways

Modulation of Sphingolipid Metabolism by DL-Ppmp

This compound exerts its primary influence by interfering with the synthesis of glycosphingolipids through the inhibition of glucosylceramide synthase. This inhibition disrupts the normal flow of lipids through the sphingolipid metabolic pathway, leading to altered levels of key sphingolipid intermediates.

Inhibition of glucosylceramide synthase by this compound results in the accumulation of its substrate, ceramide, within cells apexbt.comaacrjournals.orgnih.govnih.gov. Ceramide is a central lipid molecule in sphingolipid metabolism, acting as a precursor for the synthesis of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, and also serving as a signaling molecule itself aacrjournals.org. Studies have shown that treatment with this compound can lead to significant increases in total intracellular ceramide levels. For instance, treatment of human keratinocytes with D-PPMP for 24 hours increased total intracellular ceramide levels by 90% and decreased glucosylceramide levels by approximately 58%. nih.gov Another study in HeLa cells showed that PPMP treatment caused approximately 8- and 10-fold accumulations of C16- and C22-ceramide, respectively, and about a 4-fold accumulation of C20-ceramide. nih.gov

| Cell Type | Treatment (Concentration, Duration) | Change in Total Ceramide Levels | Change in Glucosylceramide Levels | Specific Ceramide Changes (Fold Accumulation) | Source |

|---|---|---|---|---|---|

| Human Keratinocytes | D-PPMP (10 µM, 24 hours) | +90% | -58% | Not specified | nih.gov |

| HeLa cells | PPMP (24 hours) | Not specified | Not specified | C16: ~8-fold, C22: ~10-fold, C20: ~4-fold | nih.gov |

The accumulation of ceramide due to GCS inhibition by this compound can have various downstream effects, as ceramide is involved in regulating processes such as cell growth, apoptosis, and autophagy apexbt.com.

Beyond ceramide accumulation, this compound treatment leads to a reduction in the levels of glucosylceramide and downstream glycosphingolipids, including gangliosides oup.comaacrjournals.orgnih.govscbt.com. As a direct inhibitor of glucosylceramide synthase, this compound blocks the first committed step in the synthesis of these complex lipids apexbt.com. Studies using high performance thin-layer chromatography (HPTLC) and LC-MS/MS have demonstrated decreased levels of glucosylceramide and other glycosylated sphingolipids in various cell lines upon treatment with PPMP aacrjournals.orgnih.gov. For example, in B16 cells, PPMP treatment resulted in a significant decrease in glucosylceramide and GM3 levels. researchgate.net In MCF-7 cells, PPMP treatment reduced the concentration of all glycosylated sphingolipids. nih.gov

| Cell Type | Treatment (Concentration) | Effect on Glucosylceramide | Effect on Gangliosides (e.g., GM3) | Effect on Other Glycosylated Sphingolipids | Source |

|---|---|---|---|---|---|

| B16 cells | 10 µM | Decreased | Decreased | Not specified | researchgate.net |

| MCF-7 cells | PPMP treatment | Decreased | Not specified | Decreased | nih.gov |

This alteration in glycosphingolipid profiles can impact cellular functions that rely on these lipids, such as cell-cell recognition and signal transduction apexbt.com.

Influence on Lipid Raft Dynamics and Membrane Organization

Sphingolipids, particularly glycosphingolipids and sphingomyelin, are key components of lipid rafts, which are dynamic microdomains within the cell membrane enriched in cholesterol and sphingolipids nih.govslideshare.net. These domains play crucial roles in compartmentalizing cellular processes and recruiting signaling proteins slideshare.net. By altering sphingolipid metabolism, this compound can influence the composition and dynamics of lipid rafts, thereby affecting membrane organization and associated cellular functions scbt.comscbt.com. Although direct studies specifically detailing the impact of this compound on lipid raft dynamics were not extensively found, its effect on sphingolipid composition suggests a likely influence on these membrane structures nih.govacs.org. Inhibitors of glucosylceramide synthase like PPMP are known to affect lipid organization within membranes, potentially influencing signal transduction pathways. scbt.com Studies have used PPMP in experiments to disrupt lipid rafts to confirm the localization of certain probes. acs.org

This compound and Endoplasmic Reticulum Stress Induction

The accumulation of ceramide, a consequence of this compound's inhibition of glucosylceramide synthase, has been linked to the induction of endoplasmic reticulum (ER) stress nih.gov. The ER is a critical organelle involved in protein folding, lipid biosynthesis, and calcium homeostasis mdpi.comnih.gov. Disruption of ER function or the accumulation of misfolded proteins can lead to ER stress, activating the unfolded protein response (UPR) frontiersin.orgresearchgate.net. While the precise mechanisms are still being elucidated, studies suggest that ceramide accumulation can contribute to ER stress nih.gov. For example, in A549 cells, the addition of DL-PDMP (a related compound and UGCG inhibitor) caused an increase in cellular ceramides (B1148491) and led to an increase in CHOP expression, a marker of endoplasmic reticulum stress. nih.gov

Crosstalk with Other Intracellular Signaling Cascades

The changes in sphingolipid metabolism and potential induction of ER stress caused by this compound can crosstalk with and modulate various other intracellular signaling pathways nih.govaacrjournals.orgnih.gov. Sphingolipids themselves act as signaling molecules, and alterations in their balance can impact pathways involved in cell survival, growth, and death.

Studies have indicated that this compound can influence the phosphorylation status of key proteins in signaling pathways such as the Akt pathway and ribosomal protein S6 (rpS6) caymanchem.comnih.gov. Akt (Protein Kinase B) is a central node in signaling pathways regulating cell survival, proliferation, and growth frontiersin.org. Ribosomal protein S6 is a component of the 40S ribosomal subunit and its phosphorylation is often used as an indicator of mTOR pathway activation, which plays a role in protein synthesis and cell growth abclonal.comnih.govfrontiersin.org. Treatment with DL-threo-PPMP has been shown to reduce Akt and ribosomal protein S6 phosphorylation in certain cell types. caymanchem.com Conversely, inhibition of glucosylceramide synthase by PPMP has also been reported to abolish the phosphorylation of Akt and rpS6 in cells overexpressing UGCG, indicating an UGCG-dependent activation of these pathways. nih.gov This suggests a complex interplay between glycosphingolipid synthesis and the regulation of these signaling molecules.

| Cell Type | Treatment (Compound) | Effect on Akt Phosphorylation | Effect on Ribosomal Protein S6 Phosphorylation | Source |

|---|---|---|---|---|

| HEK293 cells | DL-threo-PPMP | Reduced | Reduced | caymanchem.com |

| MCF-7/UGCG OE cells | PPMP | Abolished | Abolished | nih.gov |

The modulation of Akt and rpS6 phosphorylation by this compound highlights its potential to influence critical cellular processes downstream of these signaling nodes.

Role of Dl Ppmp in Fundamental Biological Processes and Cellular Physiology

DL-Ppmp Effects on Cell Cycle Progression and Division

Research indicates that this compound influences cell cycle progression and division in various organisms and cell types. D-threo-PPMP hydrochloride, a related compound, has been shown to block karyokinesis and reduce cyst production medchemexpress.com. Studies on Giardia lamblia have demonstrated that pharmacological inhibition of glucosylceramide synthase with PPMP induces aberrant cell division, characterized by an arrest of cytokinesis and incomplete cleavage furrow formation, ultimately blocking replication capes.gov.br. Similarly, in human esophageal cancer cells, PPMP treatment has been observed to induce a significant G2/M cell cycle arrest researchgate.net.

Mechanisms of Cytokinesis Arrest

The arrest of cytokinesis induced by PPMP has been linked to its effect on sphingolipid metabolism. In Giardia lamblia, PPMP inhibits the completion of cell division at a specific stage in late cytokinesis nih.gov. This arrest is characterized by incomplete cleavage furrow formation and the aberrant accumulation of cellular membranes, particularly those belonging to the endoplasmic reticulum network capes.gov.brnih.gov. Importantly, increased ceramide levels resulting from the inhibition of glucosylceramide synthesis have been identified as responsible for this cytokinesis arrest capes.gov.br. Inhibition of glucosyl ceramide synthase by PPMP has been shown to cause failure of cleavage furrow ingression due to the accumulation of C16, C20, and C22 ceramides (B1148491) nih.gov.

Inhibition of Karyokinesis

DL-threo-PPMP is described as an inhibitor of glucosylceramide synthase that can block karyokinesis danaher.com. D-threo-PPMP, the inhibitory component of racemic DL-threo-PPMP, is also noted for its ability to impede karyokinesis targetmol.com. This suggests a direct or indirect role of this compound and its isomers in the process of nuclear division.

Regulation of Cellular Proliferation

This compound has been observed to regulate cellular proliferation in different cell contexts. In retinal pericytes, treatment with DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP), an inhibitor of glucosylceramide synthase, partially protected cells against proliferation decrease induced by glucosamine (B1671600) in a dose-dependent manner oup.com. This finding supports the involvement of gangliosides in mediating the anti-proliferative effects of glucosamine and suggests that inhibiting their synthesis with PPMP can counteract this effect oup.com. DL-threo-PPMP is also listed as an inhibitor that blocks the proliferation of Plasmodium falciparum by inhibiting sphingosine (B13886) synthetase medchemexpress.com.

Here is a table summarizing the effect of PPMP on proliferation in retinal pericytes treated with glucosamine:

| Treatment (Glucosamine + PPMP Concentration) | Effect on Pericyte Proliferation (Relative to Glucosamine alone) |

| 5 mM Glucosamine + 0.1 µM PPMP | Partial protection (dose-dependent) oup.com |

| 5 mM Glucosamine + 0.25 µM PPMP | Partial protection (dose-dependent) oup.com |

| 5 mM Glucosamine + 0.5 µM PPMP | Partial protection (dose-dependent) oup.com |

| 5 mM Glucosamine + 1 µM PPMP | Partial protection (dose-dependent) oup.com |

Note: Data is based on the description in the source oup.com which refers to a figure showing dose-dependent protection.

Induction and Modulation of Autophagy Flux

Inhibition of glucosylceramide synthase by compounds like DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) has been shown to stimulate autophagy flux in neurons researchgate.net. This effect may be mediated through the inhibition of AKT-mTOR signaling, a pathway known to negatively regulate autophagy researchgate.netoncotarget.com. Studies suggest that inhibition of ceramide glucosylation enhances autophagy flux researchgate.net. The balance between ceramide and sphingosine-1-phosphate (S1P) is crucial for cell fate determination, and ceramide can act as a growth arrest signal and promote apoptosis nih.gov. Altering this balance through GlcCer synthase inhibition can influence autophagic pathways.

Influence on Apoptosis Pathways

This compound and related inhibitors of glucosylceramide synthase have been linked to the induction of apoptosis. PPMP treatment has been shown to induce apoptosis in human esophageal cancer cells in a time-dependent manner, evidenced by the increased appearance of cleaved PARP and caspase 3 researchgate.net. Inhibition of glucosylceramide synthase, leading to the accumulation of ceramide, is considered a pivotal regulator of bioactive ceramide levels and has been involved in the cytotoxic response of cancer cells to chemotherapy capes.gov.brapexbt.com. PPMP has been shown in vitro to induce apoptosis of a variety of eukaryotic cells, likely via ceramide buildup nih.gov. Ceramide, the precursor to sphingosine-1-phosphate, is known to promote apoptosis nih.gov.

Effects on Intracellular Membrane Trafficking and Endolysosomal Compartments

Inhibition of GlcCer synthesis by PPMP affects intracellular membrane trafficking and endolysosomal compartments. In Giardia lamblia, GCS inhibition results in prominent ultrastructural abnormalities, including the accumulation of cytosolic vesicles, enlarged lysosomes, and clathrin disorganization capes.gov.br. PPMP treatment perturbs clathrin localization and endolysosomal compartments nih.gov. While it does not inhibit membrane endocytosis, the accumulation of vesicles detected may result from altered vesicular trafficking as a consequence of drug exposure nih.gov. Studies in mammalian cells more consistently show that raised ceramide levels inhibit anterograde trafficking, suggesting that intracellular ceramide concentration may serve as a general modulator of anterograde membrane trafficking events nih.gov.

Modulation of Cell Adhesion and Differentiation Processes

This compound (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is recognized primarily as a pharmacological inhibitor of glucosylceramide synthase (GlcCer synthase). lipidmaps.orginvivochem.cn This enzyme catalyzes the initial step in the biosynthesis of most complex glycosphingolipids (GSLs), including gangliosides and globotriaosylceramide (Gb3). invivochem.cnuni.lunih.govciteab.com GSLs are integral components of eukaryotic cell membranes and are known to play crucial roles in a variety of cellular processes, such as cell-cell interaction, signal transduction, membrane microdomain organization, cell adhesion, and cell differentiation. uni.luciteab.comuni.lu By inhibiting GlcCer synthesis, this compound alters cellular sphingolipid profiles, typically leading to decreased levels of GlcCer-based GSLs and an accumulation of ceramide, the precursor substrate for GlcCer synthase. invivochem.cnnih.gov These changes in sphingolipid metabolism are directly linked to the observed effects of this compound on cell adhesion and differentiation.

Detailed research findings highlight the impact of this compound on these processes in various biological systems:

Studies on the pathogenic parasite Giardia lamblia have demonstrated that this compound significantly affects both adhesion and differentiation (encystation). Treatment with PPMP (DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) was found to reduce parasite adhesion. mitoproteome.orgfrontiersin.org Quantitative analysis showed that in the presence of the drug, only about 50% of the parasites remained attached to culture tubes, compared to approximately 90% in untreated control cultures. frontiersin.org Furthermore, PPMP treatment substantially reduced G. lamblia differentiation into cysts, the stage essential for transmission, with encystation levels decreasing to about 10%. mitoproteome.orgfrontiersin.org This suggests that sphingolipid biosynthesis, targeted by PPMP, is critical for the proper execution of both adhesion and differentiation processes in this organism.

In studies involving Bufo arenarum embryos, inhibition of GSL synthesis by PPMP was shown to induce abnormal gastrulation, a fundamental developmental process involving extensive cell movements and adhesion. uni.lu Morphological analysis of mesodermal cells from PPMP-treated embryos revealed a severe reduction in the number and complexity of cellular extensions like filopodia and lamellipodia, structures important for cell migration and adhesion. uni.lu Isolated mesodermal cells from these embryos exhibited very low adhesion percentages. uni.lu These findings suggest a direct involvement of GSLs, whose synthesis is inhibited by PPMP, in the cell adhesion events necessary for proper gastrulation. Treatment with 20 µM PPMP for 24 hours in blastula stage embryos resulted in a 90% reduction in ganglioside synthesis and a 65% inhibition of neutral GSL synthesis. uni.lu

Research on human breast cancer cell lines has also indicated a role for GSLs in cell adhesion, which can be modulated by this compound. Inhibition of glycosphingolipid biosynthesis using DL-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (PPMP) decreased the adhesion of both MDA-MB-231 and MCF-7 breast cancer cells to brain endothelial cells. nih.gov Adhesion capacities were reduced by approximately 40% in both cell lines after PPMP treatment. nih.gov This highlights the contribution of GSLs to the adhesive properties of these cancer cells, which is relevant to processes such as metastasis. PPMP treatment was also shown to significantly reduce the expression of the glycosphingolipid GM1 at the cell surface of MDA-MB-231 cells. nih.gov

The accumulation of ceramide resulting from GlcCer synthase inhibition by this compound has also been linked to effects on differentiation, particularly in neuronal contexts. Studies using cultured rat sympathetic neurons showed that threo-PPMP, which induces an accumulation of ceramide, impaired axonal growth, a form of neuronal differentiation. uni-freiburg.de Exogenously added cell-permeable ceramide mimicked this inhibitory effect on neurite growth, suggesting that elevated ceramide levels act as a negative regulator of this differentiation process in distal axons. uni-freiburg.de

Applications of Dl Ppmp in Disease Mechanism Research

DL-Ppmp in Malaria Parasite Biology Research

Research has explored the potential of this compound as a tool to study the biology of malaria parasites, specifically Plasmodium falciparum, and as a potential starting point for developing new antimalarial strategies. medchemexpress.commedchemexpress.comtargetmol.cn

Disruption of Plasmodium falciparum Proliferation

DL-threo-PPMP has been shown to block the proliferation of Plasmodium falciparum. medchemexpress.commedchemexpress.comtargetmol.cn Studies have indicated that treating ring-stage parasites with DL-threo-PPMP leads to an arrest in their development. nih.govpnas.org This effect is not immediately lethal and can be reversed by removing the compound. nih.gov The inhibition of parasite growth by DL-threo-PPMP has been observed in several strains of P. falciparum, suggesting that its target is a conserved and essential activity in these parasites. pnas.org

Investigations into Parasite Sphingolipid Synthesis as a Target

DL-threo-PPMP acts as an inhibitor of sphingosine (B13886) synthetase in Plasmodium falciparum. medchemexpress.commedchemexpress.com It inhibits this enzyme by mimicking its substrate, sphingosine. medchemexpress.commedchemexpress.com This inhibition leads to a rapid decrease in the activity of sensitive sphingomyelin (B164518) synthase, an enzyme involved in sphingolipid synthesis. medchemexpress.com The disruption of sphingomyelin synthesis in the tubovesicular network (TVN), a transport organelle in the infected erythrocyte, by DL-threo-PPMP blocks the development of TVN tubules. nih.govresearchgate.netresearchgate.net The TVN is important for nutrient import by the parasite. researchgate.net

The effects of DL-threo-PPMP on sphingolipid synthesis in P. falciparum infected erythrocytes are summarized in the table below:

| Compound | Target Enzyme in P. falciparum | Effect on Enzyme Activity | Effect on TVN Development | Effect on Parasite Proliferation |

| DL-threo-PPMP | Sphingosine Synthetase | Inhibits | Blocks tubule formation | Blocks proliferation |

This compound in Cancer Biology Research

This compound has also been investigated for its effects on cancer cells, particularly in the context of multidrug resistance and glycosphingolipid metabolism.

Modulation of Multidrug Resistance Mechanisms in Cancer Cells

This compound has been studied for its ability to reverse multidrug resistance (MDR) in certain cancer cell lines. nih.gov Research suggests that this compound can inhibit the expression of the mdr1 gene, which is associated with MDR, at the mRNA level. nih.gov Complete inhibition of mdr1 gene expression was observed after treatment with this compound at a specific concentration for a defined period. nih.gov This inhibition of mdr1 gene expression is positively correlated with the concentration of this compound used. nih.gov Glucosylceramide synthase (GCS), an enzyme inhibited by DL-threo-PPMP, has been implicated in the cytotoxic response of cancer cells to chemotherapy and is involved in multidrug resistance. glpbio.comapexbt.commdpi.commdpi.com Elevated GCS expression is associated with tumor progression and can confer "ceramide resistance" in cancer cells, contributing to the MDR phenotype. mdpi.com

The impact of this compound on mdr1 gene expression in vincristine-resistant KBV200 cells is presented below:

| Treatment | Concentration (µmol/L) | Duration (h) | mdr1 Gene Expression Level |

| This compound | 25 | 48 | Complete Inhibition |

| Verapamil | 10 | Not specified | Inhibition |

| Verapamil | 15 | Not specified | More manifest Inhibition |

Impact on Cancer Cell Glycosphingolipid Metabolism and Growth

DL-threo-PPMP is known as a ceramide analog and an inhibitor of glucosylceramide synthase (GCS). glpbio.comapexbt.comcaymanchem.comcaymanchem.com GCS is a key enzyme in the biosynthesis of glycosphingolipids (GSLs). glpbio.commdpi.com By inhibiting GCS, DL-threo-PPMP disrupts the synthesis of glucosylceramide and downstream GSL products, potentially leading to the accumulation of precursor molecules like ceramide. mdpi.com Glycosphingolipids play important roles in various cellular functions, including proliferation, differentiation, and cell-cell recognition. glpbio.comapexbt.comfrontiersin.org Inhibition of GCS by DL-threo-PPMP has been used to study the role of this enzyme in cell growth and apoptosis. glpbio.comapexbt.com Studies have shown that inhibiting glycosphingolipid synthesis can affect the growth of cancer cells. mdpi.comcaymanchem.com this compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines. nih.gov For instance, it potently inhibited the colony formation of human esophageal cancer cell lines in a dose-dependent manner in soft agar (B569324) assays. researchgate.net

The effect of DL-threo-PPMP on glucosylceramide synthase activity in different cell types is shown below:

| Cell Type | DL-threo-PPMP Concentration (µM) | Inhibition of Glucosylceramide Synthase Activity (%) | Reference |

| MDCK cell homogenates | 20 | 70 | caymanchem.comcaymanchem.com |

| Mouse liver microsomes | 20 | 41 | caymanchem.comcaymanchem.com |

| Mouse brain homogenates | 20 | 62 | caymanchem.comcaymanchem.com |

Influence on I-Antigen Expression in Prostate Cancer Cells

Research has indicated that DL-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (PPMP) can significantly reduce the expression of I-antigen in prostate cancer cells, such as DU145 cells. nih.gov I-antigen expression in prostate cancer cells has been linked to cell proliferation and migration, and glycolipid-carrying I-antigens are thought to play important roles in these processes. nih.gov this compound, as an inhibitor of glycosphingolipid synthesis, was used in studies investigating the carriers of F77 antigen (which includes I-antigen-like structures) in prostate cancer cells. nih.gov While in some transfected cell lines F77 antigen was carried by O-glycan glycoproteins and not affected by PPMP, previous studies using PC-3 cells showed that F77 antigen levels were decreased by PPMP, suggesting it was mainly carried by glycolipids in those cells. nih.gov

The effect of glycosylation inhibitors, including PPMP, on I-antigen expression in DU145 cells is summarized below:

| Treatment | Effect on I-Antigen Expression | Reference |

| BAG | Significantly reduced | nih.gov |

| TM | No effect | nih.gov |

| PPMP | Significantly reduced | nih.gov |

| BAG and PPMP | Strongly reduced | nih.gov |

This compound in Protozoan Parasite Research (e.g., Giardia lamblia)

Sphingolipid biosynthesis pathways are being explored as potential targets for therapeutic intervention against pathogens, including parasites such as Giardia lamblia. nih.govnih.gov Giardia lamblia is an intestinal protozoan parasite responsible for giardiasis, a common cause of diarrheal disease worldwide. nih.govnih.gov Research has investigated the effects of this compound on the life cycle and cellular processes of this parasite.

Effects on Encystation and Stage Differentiation in Giardia lamblia

Encystation is a critical process for the transmission of Giardia lamblia, allowing the parasite to survive in the environment and infect new hosts. nih.govnih.gov Studies have shown that this compound significantly inhibits the differentiation of G. lamblia trophozoites into cysts. nih.govnih.gov This inhibition is dose-dependent. nih.gov For instance, PPMP (a form of this compound) induced a 90% reduction in G. lamblia differentiation into cysts. nih.gov The inhibitory effect of PPMP on GlcCer synthesis in G. lamblia has been linked to the disruption of encystation. core.ac.ukneobioscience.com This suggests that sphingolipid biosynthetic pathways are potential targets for the development of anti-G. lamblia agents. nih.gov

Regulation of Parasite Cell Division in Giardia lamblia

This compound has also been found to affect the replication and cell division of Giardia lamblia trophozoites. nih.govnih.govcore.ac.uk PPMP was found to block in vitro parasite replication in a dose-dependent manner, with a 50% inhibitory concentration (IC50) of 3.5 μM. nih.gov The inhibition of parasite replication was irreversible at a concentration of 10 μM. nih.gov Microscopic analysis revealed that PPMP inhibited the completion of cell division at a specific stage in late cytokinesis, leading to the aberrant accumulation of cellular membranes. nih.govnih.gov This suggests that GlcCer synthesis is linked to cytokinesis in Giardia. nih.gov

The following table summarizes some key findings on the effects of PPMP on Giardia lamblia:

| Effect on Giardia lamblia | Observation | Concentration (PPMP) | Reference |

| Encystation Inhibition | 90% reduction in differentiation into cysts | Not specified for 90% reduction | nih.govnih.gov |

| Replication Inhibition | Dose-dependent block of in vitro replication | IC50 = 3.5 μM | nih.gov |

| Cell Division Arrest | Inhibition of completion of cell division | 10 μM | nih.govnih.gov |

| Membrane Accumulation | Aberrant accumulation of cellular membranes | Not specified | nih.gov |

This compound in Neurobiological Research

Sphingolipids are integral components of neuronal membranes and play crucial roles in various aspects of neuronal function, including development, signal transduction, and survival. frontiersin.orgunimi.itnih.gov Alterations in sphingolipid metabolism have been implicated in several neurodegenerative disorders. frontiersin.orgunimi.it this compound, as an inhibitor of glucosylceramide synthase, is utilized in neurobiological research to investigate the roles of sphingolipids in these processes. caymanchem.comumass.edu

Sphingolipid Metabolism in Neuronal Function

This compound acts as a tool to study the impact of inhibiting glucosylceramide synthesis on neuronal cells. Glucosylceramide is a precursor to complex glycosphingolipids, including gangliosides, which are particularly abundant in the nervous system and are involved in regulating impulse transmission and neuronal development and differentiation. nih.govembopress.org By inhibiting GlcCer synthesis with compounds like this compound, researchers can explore the consequences of altered glycosphingolipid profiles on neuronal function and viability. caymanchem.comumass.edu Studies using this compound have contributed to understanding how glycosphingolipid metabolic reprogramming can influence processes like neural differentiation. embopress.org

Autophagy Modulation in Neurons

Autophagy is a fundamental cellular degradation pathway essential for maintaining neuronal homeostasis, especially in post-mitotic cells like neurons. sustech.edu.cnfrontiersin.orgnih.gov Dysregulation of autophagy has been linked to neurodegenerative diseases. sustech.edu.cnfrontiersin.org Research indicates that this compound treatment can affect autophagy in neuronal cells. caymanchem.comnih.gov Inhibition of glucosylceramide synthase by DL-threo-PPMP has been shown to stimulate autophagy flux in primary mouse neurons. caymanchem.com This suggests a link between sphingolipid metabolism, specifically GlcCer synthesis, and the regulation of autophagy in the nervous system. caymanchem.comumass.edunih.gov

This compound in Developmental Biology Studies (e.g., Amphibian Gastrulation)

Glycosphingolipids are known to change during various cellular processes that occur during growth and differentiation, including embryonic development. researchgate.net While the user specifically requested information on this compound in amphibian gastrulation citing reference conicet.gov.ar, this reference primarily discusses the effects of DL-PDMP, a structurally similar ceramide analog and glucosylceramide synthase inhibitor, on Xenopus laevis gastrulation. conicet.gov.ar Studies using PPMP (DL-threo-1-Phenyl-2-palmitoyl-amino-3-morpholino-1-propanol), which is this compound, have investigated the role of glycosphingolipids in the gastrulation of Bufo arenarum embryos. researchgate.net

In Bufo arenarum embryos, treatment with 20 μM PPMP at the blastula stage for 24 hours significantly reduced ganglioside synthesis by 90% and neutral glycosphingolipid synthesis by 65%. researchgate.net This depletion of glycosphingolipids resulted in abnormal gastrulation in a dose-dependent manner. researchgate.net Embryos treated with PPMP exhibited inhibited gastrulation morphogenetic movements, a severe decrease in cellular extensions like filopodia and lamellipodia in mesodermal cells, and very low adhesion percentages of isolated mesodermal cells. researchgate.net These findings suggest that glycosphingolipids play a role in Bufo arenarum gastrulation, potentially through their involvement in cell adhesion events. researchgate.net

This compound in Other Biological Contexts (e.g., vaginal lipidomics)

Recent research utilizing non-targeted lipidomics approaches has identified this compound as a potential biomarker in specific biological contexts beyond its established roles as a glucosylceramide synthase inhibitor. A notable application is in the characterization of the vaginal lipid profile in women with different vaginal conditions.

A pilot study employing non-targeted liquid chromatography-mass spectrometry (LC-MS) investigated the lipid composition of vaginal discharge from women diagnosed with vulvovaginal candidiasis (VVC), cytolytic vaginosis (CV), and a control group of women with no vaginal infection or dysbiosis. nih.govresearchgate.netnih.govplos.orgcapes.gov.br The objective was to characterize the lipid profiles associated with these conditions and identify potential lipid biomarkers. nih.govnih.govplos.orgcapes.gov.br

The study included a sample size of twenty-four women, equally divided into the three groups: VVC, CV, and control. nih.govnih.govplos.orgcapes.gov.br Lipid extraction from vaginal discharge samples was performed, followed by analysis using LC-MS. nih.govresearchgate.netnih.govplos.orgcapes.gov.br Data analysis, including PCA, PLS-DA, and hierarchical clustering, was conducted using the MetaboAnalyst 3.0 platform to identify potential lipid biomarkers that differentiated the groups. nih.govresearchgate.netnih.govplos.orgcapes.gov.br

The findings revealed distinct lipid profiles among the three groups. Importantly, this compound was identified among the potential lipid biomarkers for the cytolytic vaginosis group. nih.govresearchgate.netnih.govplos.orgcapes.gov.br The study observed higher concentrations of this compound in women with cytolytic vaginosis compared to those in the vulvovaginal candidiasis and control groups. nih.govresearchgate.netnih.govplos.orgcapes.gov.br

Alongside N-(tetradecanoyl)-sphinganine, this compound was indicated as a potential biomarker specifically for cytolytic vaginosis in this study. nih.govresearchgate.netplos.org The researchers suggested that these lipids might be precursors of apoptosis, potentially linked to the disturbance in vaginal homeostasis, particularly the low pH environment characteristic of cytolytic vaginosis. plos.org

The identification of this compound as a potential biomarker in the context of vaginal lipidomics, specifically in cytolytic vaginosis, highlights a novel biological context for this compound and suggests a potential role in the pathophysiological mechanisms of this condition.

Potential Lipid Biomarkers Identified in Vaginal Discharge

| Condition | Potential Lipid Biomarkers (Examples) |

| Vulvovaginal Candidiasis | Glycochenodeoxycholic acid-7-sulfate, O-adipoylcarnitine, 1-eicosyl-2-heptadecanoyl-glycero-3-phosphoserine, Undecanoic acid, Formyl dodecanoate, Lipoic acid nih.govresearchgate.netnih.govcapes.gov.br |

| Cytolytic Vaginosis | N–(tetradecanoyl)-sphinganine, This compound , 1-oleoyl-cyclic phosphatidic, Palmitic acid, 5-aminopentanoic acid nih.govresearchgate.netnih.govcapes.gov.br |

| Control (No infection) | 1-nonadecanoyl-glycero-3-phosphate, Eicosadienoic acid, 1-stearoyl-cyclic-phosphatidic acid, 1-(9Z,12Z-heptadecadienoyl)-glycero-3-phosphate, Formyl 9Z-tetradecenoate, 7Z,10Z-hexadecadienoic acid nih.govresearchgate.netnih.govcapes.gov.br |

Advanced Methodologies in Dl Ppmp Research

Biochemical Assay Techniques for DL-Ppmp Activity

Biochemical assays are fundamental to quantifying the activity of this compound, particularly its inhibitory effects on target enzymes like glucosylceramide synthase. These techniques allow researchers to determine the potency of this compound and understand the kinetics of its interactions.

Enzyme Activity Quantification (e.g., IC50 determinations)

Quantifying the inhibitory strength of this compound on enzymes such as glucosylceramide synthase is commonly achieved through the determination of IC50 values. The IC50 (half maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the maximum enzyme activity by half acs.org. Studies have shown that DL-threo-PPMP inhibits glucosylceramide synthase activity with IC50 values typically in the low micromolar range, reported to be between 2 and 20 μM apexbt.com. In specific contexts, such as inhibiting sphingomyelin (B164518) synthase activity in Plasmodium falciparum-infected erythrocytes, DL-threo-PPMP has shown an IC50 of 0.85 µM against late ring-stage parasite growth caymanchem.com. Enzyme activity assays often involve measuring the conversion of a substrate to a product in the presence of varying concentrations of the inhibitor. The resulting data are then used to generate dose-response curves, from which the IC50 value is calculated acs.org.

Metabolic Labeling with Radiolabeled Precursors

Metabolic labeling with radiolabeled precursors is a powerful technique used to trace the synthesis and metabolism of lipids and other molecules influenced by this compound. By introducing a radioactive atom (such as 3H or 14C) into a precursor molecule, researchers can follow its incorporation into downstream products. In the context of this compound research, this method has been employed to study its impact on glucosylceramide synthesis. For instance, metabolic labeling with [3H]palmitic acid has shown that this compound treatment strongly alters the lipid profile in Giardia lamblia, leading to decreased levels of glucosylceramide and an accumulation of the ceramide precursor nih.gov. Radiolabeled precursors allow for the detection and quantification of specific lipids synthesized or metabolized in the presence of this compound, providing direct evidence of its effect on metabolic pathways nih.govnih.govacs.orgresearchgate.net. Liquid scintillation analysis is often used to measure the incorporated radioactivity in different cellular fractions or separated lipids nih.gov.

Analytical Chemistry Approaches in this compound Research

Analytical chemistry techniques are essential for the separation, identification, and quantification of this compound and the lipids it affects within biological samples. These methods provide detailed information about the molecular species present and their relative abundances.

Thin-Layer Chromatography (TLC) for Lipid Analysis

Thin-Layer Chromatography (TLC) is a widely used technique for separating lipid mixtures based on their polarity rockefeller.edulibretexts.org. In this compound research, TLC is valuable for analyzing changes in lipid profiles resulting from enzyme inhibition. Lipids extracted from cells or tissues can be applied to a TLC plate coated with a stationary phase (commonly silica (B1680970) gel) and separated using an appropriate solvent system as the mobile phase rockefeller.edulibretexts.org. Different lipid classes migrate at different rates, allowing for their separation into distinct spots or bands rockefeller.eduresearchgate.net. Following separation, lipids can be visualized using various detection methods, such as staining reagents or by detecting radioactivity if metabolic labeling with radiolabeled precursors was performed nih.govgerli.com. TLC has been used to demonstrate that this compound treatment leads to a decrease in glucosylceramide and an increase in ceramide levels in Giardia lamblia nih.gov. Two-dimensional TLC can provide enhanced resolution for complex lipid mixtures researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Lipidomics Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the identification and quantification power of mass spectrometry thermofisher.comcreative-proteomics.comnih.gov. LC-MS is particularly crucial in lipidomics, the large-scale study of lipids, for analyzing the complex changes in lipid profiles induced by this compound. LC separates lipids based on their physical and chemical properties, while MS detects and identifies them based on their mass-to-charge ratio thermofisher.comcreative-proteomics.com. This allows for the identification and quantification of a wide range of lipid species affected by this compound's inhibition of GCS or other enzymes thermofisher.comnih.gov. LC-MS has been used to characterize lipid profiles in various biological samples and can identify potential lipid biomarkers associated with specific conditions or treatments, including the presence of this compound itself plos.orgprotocols.ionih.gov. Studies have utilized LC-MS to analyze lipids from Giardia lamblia treated with this compound, confirming the reduction in certain glucosylceramide species nih.gov. High-resolution mass spectrometry (HRMS) coupled with LC offers high sensitivity, selectivity, and precision for comprehensive lipid analysis thermofisher.comnih.gov.

Cell-Based Research Models for this compound Investigations

Cell-based models are indispensable for studying the biological effects of this compound in a more complex and physiologically relevant context than isolated enzyme assays. These models allow researchers to investigate the cellular uptake, metabolism, localization, and functional consequences of this compound treatment. Various cell lines, including those derived from mammalian tissues or parasites, are used depending on the specific research question caymanchem.comnih.govmdpi.comresearchgate.net. For example, studies on the inhibition of glucosylceramide synthase by DL-threo-PPMP have been conducted using cell homogenates from MDCK cells, mouse liver microsomes, and mouse brain homogenates caymanchem.com. Cell-based models also enable the study of downstream effects of GCS inhibition, such as alterations in cell growth, apoptosis, and autophagy apexbt.comcaymanchem.com. Researchers can assess the impact of this compound on cellular processes, signaling pathways, and even the lipid composition within the cellular environment using these models in conjunction with biochemical and analytical techniques nih.govmdpi.comresearchgate.netnih.gov.

Mammalian Cell Line Applications

Mammalian cell lines serve as valuable models for studying the effects of this compound on various cellular functions, particularly those related to lipid metabolism and signaling pathways. This compound is known to be a potent inhibitor of glucosylceramide synthase, an enzyme involved in glycolipid synthesis. oup.com

In studies using murine T cell hybridoma lines, treatment with this compound markedly decreased the expression of a specific marker, 984, after four days of culture compared to untreated or mock-treated cells. oup.com This reduction in 984 expression was attributed to this compound's specific inhibition of glycolipid synthesis, as glycoprotein (B1211001) synthesis, which does not involve glucosylceramide synthase, was unaffected (e.g., staining with anti-CD45 showed no change). oup.com These findings suggested that the 984 epitope resides on a glycolipid. oup.com

Research in DU145 prostate cancer cells has also utilized PPMP to investigate its effects on cellular markers and signaling. Immunocytochemistry and flow cytometry were employed to determine the expression of I-antigen on the cell surface. nih.gov Treatment with PPMP significantly reduced I-antigen expression in these cells. nih.gov Furthermore, the study assessed the expression of integrins, specifically α5 and β1 integrins, using flow cytometry. nih.gov

A neuronal cell line, SH-SY5Y-APP, has been treated with both D- and L-enantiomers of PPMP to study their effects on amyloid-β (Aβ) production and ERK phosphorylation. researchgate.net While the D-enantiomer reduced neuronal Aβ production and ERK phosphorylation, the L-enantiomer reduced ERK phosphorylation without affecting Aβ production. researchgate.net Cell viability in the neuronal cell line remained high (approximately 90%) at inhibitor concentrations of 5 μM. researchgate.net

Based on these studies, the following table summarizes the application of this compound in various mammalian cell lines:

| Cell Line Type | Specific Cell Line(s) | Key Research Focus | Techniques Used | Observed Effects | Citation(s) |

| Murine T Cell Hybridoma | B3.5, BW5147 | Glycolipid synthesis, Marker expression | Flow Cytometry | Decreased 984 marker expression, No effect on CD45 expression | oup.com |

| Prostate Cancer Cells | DU145 | I-antigen expression, Integrin signaling | Immunocytochemistry, Flow Cytometry | Reduced I-antigen expression, Assessment of α5 and β1 integrin expression | nih.gov |

| Neuronal Cell Line | SH-SY5Y-APP | Aβ production, ERK phosphorylation | MTT assay, Western Blotting, ELISA | D-enantiomer reduces Aβ production and ERK phosphorylation; L-enantiomer reduces ERK phosphorylation | researchgate.net |

Primary Cell Culture Systems

While mammalian cell lines and parasite cultures have been utilized, detailed research specifically employing primary cell culture systems treated directly with this compound was not extensively found within the provided search results. Studies mentioning primary cultures, such as mouse neurons, often focused on different experimental contexts like the response to implants or general neuroscience techniques rather than the direct effects of this compound treatment in culture. elifesciences.orgresearchgate.netresearchgate.netbiorxiv.org The SH-SY5Y-APP neuronal cell line study researchgate.net provides valuable data in a neuronal model, as discussed in section 7.3.1, but it is an immortalized cell line rather than a primary culture.

Microscopic and Imaging Techniques in this compound Studies

Microscopic and imaging techniques are essential for visualizing the cellular and subcellular effects of this compound and analyzing changes in cellular components and marker expression.

Ultrastructural Analysis

Ultrastructural analysis, often performed using electron microscopy (EM), provides high-resolution images of cellular architecture. However, the provided search results describing ultrastructural analysis (Transmission Electron Microscopy - TEM and Scanning Electron Microscopy - SEM) primarily focus on examining the interface between brain tissue and implanted perforated polyimide-based MEA platforms (PPMPs), which are physical devices, not related to the chemical compound this compound. nih.govfrontiersin.orgresearchgate.net Information specifically detailing the use of ultrastructural analysis to study the direct effects of this compound treatment on the morphology or organelles of cells was not available in the provided sources.

Immunocytochemistry and Flow Cytometry for Cellular Marker Expression

Immunocytochemistry (ICC) and flow cytometry (FC) are powerful techniques used to detect and quantify the expression of specific cellular markers, providing insights into the molecular changes induced by compound treatment. These methods rely on the use of antibodies that bind to target proteins or other molecules.

Flow cytometry has been utilized in studies involving this compound to assess changes in cell surface marker expression. In research on murine T cell hybridomas, flow cytometry was used to demonstrate a marked decrease in the expression of the 984 marker on cells treated with this compound. oup.com This technique also confirmed that this compound treatment did not cause a non-specific inhibition of protein synthesis, as shown by unaffected staining with anti-CD45. oup.com

Immunocytochemistry and flow cytometry were also applied in studies with DU145 prostate cancer cells treated with PPMP. nih.gov These techniques were used to determine the level of cell surface I-antigen expression, revealing a significant reduction upon PPMP treatment. nih.gov Flow cytometry further allowed for the assessment of integrin expression, specifically α5 and β1 integrins, in these cells. nih.gov

| Technique | Application in this compound Research | Cell Type(s) Used | Key Findings | Citation(s) |

| Flow Cytometry | Assessing cell surface marker expression (e.g., 984, CD45, I-antigen) | Murine T cell hybridomas, DU145 prostate cancer cells | Decreased 984 and I-antigen expression; No change in CD45 expression | oup.com, nih.gov |

| Immunocytochemistry | Visualizing and determining cellular marker expression (e.g., I-antigen) | DU145 prostate cancer cells | Reduced I-antigen expression | nih.gov |

Future Directions and Emerging Research Perspectives for Dl Ppmp

Design and Synthesis of Highly Selective and Potent DL-Ppmp Analogues for Mechanistic Probes

The development of highly selective and potent analogues of this compound is a significant future direction. While this compound has been a valuable tool, the creation of analogues with improved specificity for glucosylceramide synthase or other identified targets would allow for more precise investigations into the roles of these targets in various biological processes. The design and synthesis of such analogues will likely involve structural modifications to the this compound scaffold, guided by computational modeling and structure-activity relationship studies. These studies aim to understand how changes in chemical structure influence binding affinity and specificity for target proteins. For example, modifications to the palmitoylamino chain, the phenyl group, or the morpholine (B109124) ring could yield compounds with altered pharmacokinetic properties and target engagement profiles nih.gov. Such selective analogues would serve as powerful mechanistic probes to dissect the specific contributions of individual enzymes or pathways to cellular function and disease development. The synthesis of these compounds may leverage advanced synthetic methodologies to efficiently produce a library of analogues for testing.

Integration of Multi-Omics Approaches (e.g., Proteomics, Transcriptomics, Metabolomics) in this compound Studies

Integrating multi-omics approaches represents a powerful avenue for future this compound research. By combining data from transcriptomics (studying gene expression), proteomics (studying protein abundance and modifications), and metabolomics (studying metabolite levels), researchers can gain a holistic view of how this compound affects biological systems at multiple molecular layers metwarebio.commdpi.comfrontlinegenomics.com. For example, transcriptomics could reveal changes in the expression of genes involved in sphingolipid metabolism or other pathways upon this compound treatment. Proteomics could identify alterations in the levels or activity of enzymes and other proteins. Metabolomics could directly measure the impact of glucosylceramide synthase inhibition on the levels of ceramide, glucosylceramide, and downstream sphingolipids, as well as potentially uncover effects on other metabolic pathways metwarebio.comresearchgate.net. Integrating these datasets through bioinformatics and systems biology approaches can help to build comprehensive molecular networks, identifying key nodes and pathways perturbed by this compound metwarebio.comgenexplain.com. This integrated approach can provide deeper insights into the mechanisms of action, identify compensatory pathways, and reveal unforeseen biological consequences of modulating sphingolipid metabolism.

Exploration of this compound's Role in Previously Uninvestigated Biological Systems

Future research will likely explore the effects of this compound in biological systems where its role has not yet been thoroughly investigated. Given the fundamental importance of sphingolipid metabolism in various cellular processes, perturbing this pathway with this compound could have implications in a wide range of biological contexts. This could include exploring its effects in different cell types, tissues, or model organisms relevant to various diseases beyond those traditionally associated with sphingolipid metabolism. For example, investigating its impact on neurological function, immune responses, or developmental processes could reveal novel roles for sphingolipids and the enzymes that metabolize them. Studies might also explore the potential of this compound, or its future analogues, in combination with other therapeutic agents in different disease models, building upon existing research in areas like cancer mdpi.comnih.gov. This expansion into new biological systems will broaden our understanding of sphingolipid biology and the potential therapeutic relevance of modulating glucosylceramide synthase activity.

Q & A

Q. What is the molecular mechanism of DL-PPMP as a glucosylceramide synthetase inhibitor, and how can researchers validate its inhibitory activity in vitro?

this compound inhibits glucosylceramide synthetase (GCS), a key enzyme in glycosphingolipid biosynthesis. To validate its activity, researchers typically use enzymatic assays with radiolabeled substrates (e.g., UDP-glucose and ceramide) and measure the reduction in glucosylceramide production via thin-layer chromatography (TLC) or mass spectrometry . Cell-based assays, such as quantifying intracellular glucosylceramide levels in treated vs. untreated cells, are also critical for confirming inhibitory efficacy .

Q. How does the stereochemical configuration of this compound influence its biological activity compared to analogs like PDMP?

this compound’s threo configuration enhances its inhibitory potency compared to PDMP, as demonstrated in intact cell studies. Researchers can assess structural-activity relationships (SAR) using X-ray crystallography or NMR to map binding interactions with GCS. Comparative dose-response experiments (e.g., IC50 values for this compound vs. PDMP) further quantify efficacy differences .

Q. What experimental design considerations are critical for assessing this compound’s specificity in targeting GCS?

To ensure specificity:

Q. How can researchers optimize this compound’s solubility and stability in cell culture media for long-term studies?

Pre-dissolve this compound in dimethyl sulfoxide (DMSO) at ≤0.1% final concentration to avoid cytotoxicity. Validate stability via HPLC or LC-MS over time (e.g., 24–72 hours) under culture conditions (37°C, 5% CO2). Adjust pH if necessary, as this compound’s HCl salt form may require buffered solutions .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo studies on this compound’s efficacy be resolved?

Discrepancies often arise from differences in bioavailability or metabolic clearance. To address this:

Q. What methodologies are recommended for analyzing this compound’s long-term effects on sphingolipid metabolism in disease models?

Combine longitudinal lipidomics with transcriptomic profiling (RNA-seq) of sphingolipid pathway genes. Use stable isotope tracing (e.g., ¹³C-labeled serine) to track de novo sphingolipid synthesis dynamics. Ensure data reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

Q. How can researchers design experiments to differentiate this compound’s direct enzyme inhibition from downstream signaling effects?

Q. What statistical approaches are robust for analyzing dose-response synergies between this compound and other sphingolipid-targeting drugs?

Apply the Chou-Talalay method for combination index (CI) calculations, using software like CompuSyn. Validate synergies with isobologram analysis and ensure biological replicates (n ≥ 3) to account for variability .

Q. How can this compound’s therapeutic potential be evaluated in context-specific models (e.g., neurodegenerative diseases vs. cancer)?

Q. What computational tools are effective for integrating this compound’s structural data with functional genomics datasets?

Molecular docking (AutoDock Vina) can predict this compound-GCS binding modes, while pathway enrichment tools (GSEA, MetaboAnalyst) link lipidomic changes to disease pathways. Public repositories like ChEMBL and PubChem provide cross-referenced bioactivity data .

Data Management and Reproducibility

- FAIR Compliance : Store raw lipidomics data in repositories like MetaboLights, with detailed metadata on experimental conditions (e.g., cell type, treatment duration) .

- Contradiction Mitigation : Pre-register study protocols on platforms like Open Science Framework to reduce bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten